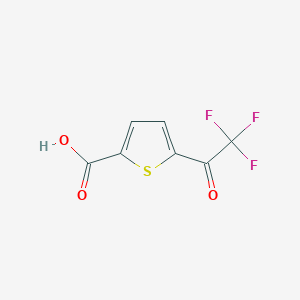

5-(Trifluoroacetyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3S/c8-7(9,10)5(11)3-1-2-4(14-3)6(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNFOQDCQDBAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoroacetyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a thiophene core, a carboxylic acid group, and an electron-withdrawing trifluoroacetyl moiety. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization, enabling predictions of its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles. This guide provides a comprehensive analysis of its core properties, supported by established experimental protocols and theoretical considerations.

Molecular and Structural Data

The foundational step in characterizing any chemical entity is to establish its fundamental structural and molecular identity.

Identification

-

Chemical Name: this compound

-

Synonyms: 5-(2,2,2-Trifluoroacetyl)-2-thiophenecarboxylic Acid[1]

-

Molecular Weight: 224.16 g/mol [2]

Chemical Structure

The structure consists of a central thiophene ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a trifluoroacetyl group. The strong electron-withdrawing nature of both substituents significantly influences the electron density of the thiophene ring.

Caption: Molecular structure of this compound.

Summary of Physicochemical Properties

This table provides a quick reference for the key physicochemical data of the compound. Experimentally determined values are prioritized; where unavailable, predicted values based on structurally similar compounds are provided for guidance.

| Property | Value / Expected Range | Significance |

| Melting Point | Expected >130 °C; requires experimental verification. | Indicator of purity and lattice energy. |

| Boiling Point | Decomposes before boiling. | Not applicable for this solid compound. |

| Solubility | Insoluble in water; Soluble in aqueous bases (NaOH, NaHCO₃) and polar organic solvents. | Crucial for formulation, reaction conditions, and bioavailability.[4] |

| pKa | Predicted ~3.0-3.5 (for carboxylic acid proton). | Governs ionization state, solubility, and receptor binding.[5] |

| Appearance | Likely a white to off-white crystalline solid. | Basic physical identification. |

Detailed Analysis and Experimental Determination

A deeper understanding requires not just knowing the values but also appreciating the experimental context in which they are determined.

Melting Point

The melting point is a fundamental thermal property indicating the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities lead to a depressed and broader melting range.[6] For this compound, a relatively high melting point is expected due to intermolecular hydrogen bonding via the carboxylic acid groups and dipole-dipole interactions from the trifluoroacetyl moiety.

Field Insight: The presence of the trifluoroacetyl group can enhance crystal packing compared to a simple acetyl group, potentially leading to a higher melting point than that of 5-acetylthiophene-2-carboxylic acid (128-131 °C).[5]

Protocol for Melting Point Determination (Capillary Method): This is the standard pharmacopeial technique.[7]

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, crush coarse crystals using a mortar and pestle to ensure efficient and reproducible heat transfer.[7]

-

Capillary Loading: Pack a small amount of the powdered sample into a thin glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[8]

-

Rapid Determination (Optional): Perform an initial rapid heating to find the approximate melting point.[6]

-

Accurate Determination: Cool the apparatus to at least 10 °C below the approximate melting point.[7] Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point of the sample.

Solubility

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation. The "like dissolves like" principle is a useful guideline.[9] The molecule has a polar carboxylic acid head and a more non-polar trifluoromethylated thiophene body.

-

Water: Expected to be poorly soluble due to the hydrophobic thiophene ring and trifluoromethyl group.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Expected to be soluble. The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[4][10] Solubility in NaHCO₃ specifically indicates a relatively strong acid.[4]

-

Aqueous Acid (e.g., 5% HCl): Expected to be insoluble as the carboxylic acid will remain protonated.

-

Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and ethyl acetate, but less soluble in non-polar solvents like hexane.

Protocol for Qualitative Solubility Analysis:

-

Preparation: Add approximately 25 mg of the compound to a small test tube.[4]

-

Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, 5% NaOH, hexane) in portions.[4]

-

Mixing: Shake the tube vigorously for 60 seconds after each addition.[11]

-

Observation: Observe if the solid dissolves completely. If it dissolves in 5% NaOH, the result can be confirmed by re-acidifying the solution with 5% HCl to see if the original water-insoluble compound precipitates.[12]

Acidity (pKa)

The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid proton. This value is critical as it determines the charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing effects of both the trifluoroacetyl group and the thiophene ring are expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The predicted pKa for the structurally similar 5-acetyl-thiophene-2-carboxylic acid is 2.95.[5]

Protocol for pKa Determination (Potentiometric Titration): This is a high-precision technique for determining pKa values.[13]

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with a co-solvent like methanol if necessary) to a known concentration (e.g., 1 mM).[14] To maintain constant ionic strength, a background electrolyte like KCl can be added.[14]

-

Titration Setup: Place the solution in a jacketed beaker under a nitrogen or argon atmosphere to exclude atmospheric CO₂.[15] Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution by adding small, precise increments of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).[14]

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve.[14] This point can be determined precisely from the inflection point of the first derivative of the curve.

Caption: Workflow for the systematic physicochemical characterization.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[16] For sample preparation, 5-25 mg of the compound is typically dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and filtered into an NMR tube.

-

¹H NMR: The spectrum is expected to show three distinct signals:

-

A broad singlet in the 10-13 ppm region, characteristic of the acidic carboxylic acid proton.[17] This signal will disappear upon adding a drop of D₂O.

-

Two doublets in the aromatic region (likely 7.5-8.5 ppm), corresponding to the two coupled protons on the thiophene ring. The downfield shift is due to the deshielding effect of the adjacent electron-withdrawing groups.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid is expected between 160-180 ppm.[17]

-

The ketone carbonyl carbon will also be significantly downfield (>180 ppm), and its signal will likely appear as a quartet due to coupling with the three fluorine atoms.

-

Signals for the four carbons of the thiophene ring.

-

A quartet for the trifluoromethyl carbon, with a large one-bond C-F coupling constant.

-

-

¹⁹F NMR: A single sharp signal is expected, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Solid samples are typically prepared as a KBr pellet or a Nujol mull.[18] For the KBr method, 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet.[19][20]

-

Key Expected Absorptions:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp peak, likely at a slightly lower frequency than the acid carbonyl, around 1680-1700 cm⁻¹.

-

C-F Stretches: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C-S Stretch: Weaker bands associated with the thiophene ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

-

Molecular Ion (M⁺): A peak at m/z = 224, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₇H₃F₃O₃S.

-

Major Fragmentation Pathways: Expect to see fragments corresponding to the loss of key functional groups, such as:

-

Loss of •OH (m/z = 207)

-

Loss of •COOH (m/z = 179)

-

Loss of •CF₃ (m/z = 155)

-

Conclusion

This compound is a highly functionalized building block with distinct physicochemical properties driven by its acidic carboxyl group and strongly electron-withdrawing trifluoroacetyl substituent. Its predicted low pKa, poor aqueous solubility (except in basic media), and characteristic spectroscopic signatures provide a solid foundation for its application in research and development. The experimental protocols detailed in this guide offer a validated framework for researchers to confirm these properties, ensuring data integrity and facilitating the rational design of new molecules and materials.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Melting point determination. (n.d.). University of Calgary.

- This compound. (n.d.). BioOrganics.

- 929028-43-3|this compound. (n.d.). BLD Pharm.

- CAS No : 929028-43-3| Chemical Name : this compound. (n.d.). Pharmaffiliates.

- Sample preparation for FT-IR. (n.d.). University of the West Indies.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry.

- Measuring the Melting Point. (2023). Westlab Canada.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- What sample is needed for FTIR? (2023). Rocky Mountain Labs.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- Powder Samples. (n.d.). Shimadzu.

- Melting point determination. (n.d.). SSERC.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). PubMed.

- How To Determine Solubility Of Organic Compounds? (2025). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- NMR spectroscopy of small molecules in solution. (2024). Nuclear Magnetic Resonance.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- NMR Sample Preparation. (n.d.). Queen's University.

- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2012). ACS Medicinal Chemistry Letters.

- How to Determine the Structure of Organic Molecules by NMR Spectroscopy. (2018). ResearchGate.

- -5-Acetyl-thiophene-2-carboxylic acid. (2024). ChemBK.

- 5-Chlorothiophene-2-carboxylic acid 97%. (n.d.). Sigma-Aldrich.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

Sources

- 1. BioOrganics [bioorganics.biz]

- 2. 929028-43-3|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chembk.com [chembk.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. omicsonline.org [omicsonline.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jascoinc.com [jascoinc.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its preparation, focusing on a robust and efficient synthetic pathway. This document will detail the reaction mechanism, provide a step-by-step experimental protocol, and present characterization data for the target compound.

Introduction: The Significance of Trifluoroacetylated Thiophenes

Thiophene-containing molecules are a cornerstone in the development of pharmaceuticals and functional organic materials. The introduction of a trifluoroacetyl group can significantly modulate the physicochemical and biological properties of the parent molecule, enhancing characteristics such as metabolic stability, receptor binding affinity, and lipophilicity. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas.

Strategic Approach to Synthesis: Friedel-Crafts Acylation

The most direct and widely employed method for the introduction of an acyl group onto an aromatic ring is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction is a powerful tool for carbon-carbon bond formation. In the context of synthesizing this compound, the key transformation involves the acylation of thiophene-2-carboxylic acid with a suitable trifluoroacetylating agent.

Choice of Reagents and Regioselectivity

The selection of the acylating agent is critical. Trifluoroacetic anhydride (TFAA) is an excellent choice due to its high reactivity.[2] The regioselectivity of the acylation is governed by the electronic properties of the thiophene ring. The sulfur atom in the thiophene ring is an ortho, para-director, activating the C2 and C5 positions towards electrophilic attack. With the C2 position already occupied by the carboxylic acid group, the incoming electrophile is directed to the C5 position.

However, the carboxylic acid group is an electron-withdrawing and deactivating group, which can render the Friedel-Crafts acylation challenging.[3] To overcome this, the reaction may require a catalyst to enhance the electrophilicity of the acylating agent.

The Synthesis Pathway: A Detailed Look

The recommended synthetic pathway for this compound is a one-step Friedel-Crafts acylation of thiophene-2-carboxylic acid with trifluoroacetic anhydride.

}

Figure 1: Proposed synthesis pathway for this compound.

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: Trifluoroacetic anhydride reacts with a Lewis acid catalyst (if used) or self-dissociates to a small extent to form the highly electrophilic trifluoroacetyl cation.

-

Nucleophilic Attack: The electron-rich thiophene ring of thiophene-2-carboxylic acid attacks the trifluoroacetyl cation. The attack preferentially occurs at the C5 position due to the directing effect of the sulfur atom. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base, which could be the trifluoroacetate anion or another species in the reaction mixture, removes a proton from the C5 position of the sigma complex, restoring the aromaticity of the thiophene ring and yielding the final product.

}

Figure 2: Simplified mechanism of the Friedel-Crafts acylation of thiophene-2-carboxylic acid.

Experimental Protocol

Materials:

-

Thiophene-2-carboxylic acid

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) (optional, to be determined empirically)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene-2-carboxylic acid in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of TFAA: Add trifluoroacetic anhydride dropwise to the stirred solution over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, consider the addition of a catalytic amount of a Lewis acid.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with 1 M hydrochloric acid and then with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Characterization Data

The following table summarizes the expected and reported data for this compound.[6][7]

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₃O₃S | [6] |

| Molecular Weight | 224.16 g/mol | [6] |

| CAS Number | 929028-43-3 | [6] |

| Appearance | Expected to be a solid | |

| ¹H NMR | Two doublets in the aromatic region, one for the proton at C3 and one for the proton at C4. A broad singlet for the carboxylic acid proton. | |

| ¹³C NMR | Signals for the thiophene ring carbons, the carboxylic acid carbon, and the trifluoroacetyl group carbons. | |

| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), C=O stretch (ketone and carboxylic acid), C-F stretches. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Safety Considerations

-

Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Lewis acids like aluminum chloride are also corrosive and react violently with water. Handle with care.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of reagents and intermediates.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of thiophene-2-carboxylic acid with trifluoroacetic anhydride is a theoretically sound and feasible approach. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound. Careful optimization of the reaction conditions will be key to achieving high yields and purity. The characterization data provided will aid in the confirmation of the final product.

References

- Direct Trifluoroacetylation of Mono- and Disubstituted Thiophene Deriv

- Kristoffersen, K. A., & Benneche, T. (2015). Trifluoroacetylation of electron-rich thiophenes. Journal of Fluorine Chemistry, 178, 134-138.

- ChemInform Abstract: Trifluoroacetylation of Electron-Rich Thiophenes. (2015). ChemInform, 46(47).

- Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.

- Acyl

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Friedel-Crafts Acyl

- This compound. BioOrganics.

- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.

- 5-Chlorothiophene-2-carboxylic acid synthesis. ChemicalBook.

- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

- Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Deriv

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.

- Friedel–Crafts Acyl

- MSBNK-Eawag-EQ410851. MassBank.

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- 13C NMR Chemical Shifts.

- Thiophene-2-carboxylic acid. Wikipedia.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- Preparation method of 5-chlorothienyl-2-carboxylic acid.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Thiophene-2-carboxylic acid.

- 2-Thiophenecarboxylic acid. PubChem.

- 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum. ChemicalBook.

- 5-(Trifluoromethyl)thiophene-2-carboxylic acid. Amerigo Scientific.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Cristin stenges fra og med 15.12.2025 - Cristin [cristin.no]

- 6. BioOrganics [bioorganics.biz]

- 7. massbank.eu [massbank.eu]

Molecular structure and formula of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to 5-(Trifluoroacetyl)thiophene-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. The document details its molecular structure, physicochemical properties, a validated synthetic pathway, and methods for its analytical characterization. Furthermore, it explores the compound's current and potential applications, grounded in its unique chemical reactivity and structural features. This guide is intended to serve as a key resource, providing both foundational knowledge and practical insights for its use in advanced scientific applications.

Introduction and Scientific Context

Thiophene-based carboxylic acids are a well-established class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science.[1][2] The introduction of a trifluoroacetyl group, as seen in this compound, imparts unique properties that are highly sought after in modern drug design. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group can significantly modulate the acidity of the carboxylic acid, influence the molecule's lipophilicity, and enhance its metabolic stability. These characteristics make it a valuable scaffold for developing novel therapeutic agents, particularly kinase inhibitors and compounds with antimicrobial properties.[3] This guide offers a detailed examination of this compound, from its fundamental chemical identity to its practical synthesis and application.

Molecular Structure and Chemical Formula

This compound is characterized by a central five-membered thiophene ring. A carboxylic acid (-COOH) group is attached at the C2 position, and a trifluoroacetyl (-COCF₃) group is substituted at the C5 position.

Molecular Formula

The molecular formula for this compound is C₇H₃F₃O₃S .[4][5]

Molecular Weight

The calculated molecular weight is 224.16 g/mol .[5]

Structural Representation

A 2D representation of the molecular structure is provided below.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following table summarizes its known identifiers and predicted properties based on its structure and data from analogous compounds like 5-chlorothiophene-2-carboxylic acid and 5-acetylthiophene-2-carboxylic acid.[6][7]

| Property | Value / Description | Source |

| IUPAC Name | 5-(2,2,2-Trifluoroacetyl)thiophene-2-carboxylic acid | - |

| Synonyms | 5-(Trifluoroacetyl)-2-thiophenecarboxylic acid | [4] |

| CAS Number | 929028-43-3 | [4][5] |

| Molecular Formula | C₇H₃F₃O₃S | [4][5] |

| Molecular Weight | 224.16 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Melting Point | >150 °C (Predicted) | Inferred |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |

| Purity | >98% (Commercially available) | [4] |

Predicted Spectroscopic Signatures

Predicting the spectral data is crucial for the identification and characterization of the molecule during and after synthesis.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. The carboxylic acid proton will appear as a broad singlet far downfield, typically between 10-13 ppm.[8]

-

¹³C NMR: The carbon NMR would show seven distinct signals. The carbonyl carbons of the carboxylic acid and the ketone would be the most downfield (160-180 ppm). The carbons of the thiophene ring would appear in the aromatic region (120-150 ppm). The trifluoromethyl carbon would show a characteristic quartet due to coupling with the fluorine atoms.[8]

-

¹⁹F NMR: The fluorine NMR should display a single sharp singlet, as all three fluorine atoms are chemically equivalent.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). Two distinct carbonyl (C=O) stretching bands are expected: one for the carboxylic acid (~1710 cm⁻¹) and one for the trifluoroacetyl ketone (~1680 cm⁻¹). Strong C-F stretching bands will also be present (1100-1300 cm⁻¹).[8]

-

Mass Spectrometry: The mass spectrum (electron ionization) would show a molecular ion peak (M+) at m/z = 224. Key fragmentation patterns would include the loss of -OH (m/z = 207), -COOH (m/z = 179), and -CF₃ (m/z = 155).

Synthesis Methodology

A robust and scalable synthesis of this compound is essential for its application in research and development. While multiple routes can be envisioned, a common and effective method involves the Friedel-Crafts acylation of a suitable thiophene precursor.

Proposed Synthetic Workflow

The proposed synthesis starts from commercially available thiophene-2-carboxylic acid. The workflow involves protection of the carboxylic acid group, followed by Friedel-Crafts acylation, and subsequent deprotection to yield the final product.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Esterification of Thiophene-2-carboxylic acid

-

Setup: To a solution of thiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl thiophene-2-carboxylate, which can often be used in the next step without further purification.

Causality: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the Lewis acid catalyst in the subsequent Friedel-Crafts step.

Step 2: Friedel-Crafts Acylation

-

Setup: In a dry, inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to a flask containing dry dichloromethane (DCM). Cool the suspension to 0 °C.

-

Acylation: Add trifluoroacetic anhydride (1.2 eq) dropwise to the suspension. Then, add a solution of methyl thiophene-2-carboxylate (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC or GC-MS.

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, methyl 5-(trifluoroacetyl)thiophene-2-carboxylate, can be purified by column chromatography.

Causality: The highly reactive electrophilic acylium ion generated from trifluoroacetic anhydride and AlCl₃ preferentially attacks the electron-rich C5 position of the thiophene ring, which is activated by the sulfur atom.

Step 3: Saponification (Deprotection)

-

Setup: Dissolve the purified ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction: Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.

-

Isolation: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with concentrated HCl. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of complex organic molecules.

Medicinal Chemistry

Thiophene derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3][9] The trifluoroacetyl group can serve as a potent hydrogen bond acceptor and can enhance binding affinity to biological targets. This compound is an ideal starting point for synthesizing:

-

Enzyme Inhibitors: The ketone functionality can act as an electrophilic "warhead" to form covalent or reversible covalent bonds with active site residues of enzymes.

-

Bioisosteres: The trifluoromethyl group is often used as a bioisostere for other chemical groups to improve pharmacokinetic properties.

-

Scaffolds for Library Synthesis: The carboxylic acid provides a convenient handle for amide coupling reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

Materials Science

In materials science, fluorinated organic compounds are used in the development of polymers and organic electronics. The electron-withdrawing nature of the substituents on the thiophene ring can be used to tune the electronic properties of conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Caption: Key application areas for the title compound.

Safety and Handling

-

General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[10][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialty chemical with significant potential in both pharmaceutical and materials science research. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The insights provided in this guide regarding its structure, properties, synthesis, and applications are intended to empower researchers to effectively utilize this versatile molecule in their scientific endeavors.

References

-

This compound. BioOrganics. [Link]

-

CAS No: 929028-43-3 | Chemical Name: this compound. Pharmaffiliates. [Link]

-

Thiophene-2-carboxylic acid. Wikipedia. [Link]

-

5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727. PubChem. [Link]

-

The Role of Thiophene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. [Link]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioOrganics [bioorganics.biz]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

The Rising Potential of Trifluoroacetyl-Substituted Thiophenes: A Technical Guide for Drug Discovery Professionals

Abstract

The thiophene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The introduction of a trifluoroacetyl group offers a compelling strategy to modulate the physicochemical and pharmacological properties of thiophene-based compounds, opening new avenues for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of trifluoroacetyl-substituted thiophenes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of molecules. We will delve into established synthetic routes, detail robust protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory potential, and discuss the mechanistic insights that drive their biological effects.

Introduction: The Strategic Advantage of the Trifluoroacetyl Moiety

The trifluoroacetyl group (-COCF₃) is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature can significantly impact the acidity, lipophilicity, and metabolic stability of a parent molecule. When appended to a privileged scaffold like thiophene, the trifluoroacetyl group can enhance binding affinity to biological targets, improve cell permeability, and alter metabolic pathways. This strategic functionalization has the potential to unlock novel therapeutic activities and overcome limitations of existing thiophene-based drugs.

This guide will provide a comprehensive overview of the current landscape and future potential of trifluoroacetyl-substituted thiophenes in medicinal chemistry.

Synthesis of Trifluoroacetyl-Substituted Thiophenes

The introduction of a trifluoroacetyl group onto the thiophene ring is most commonly achieved through Friedel-Crafts acylation. This powerful reaction allows for the direct acylation of the aromatic thiophene core.

Key Synthetic Strategy: Friedel-Crafts Acylation

The Friedel-Crafts acylation of thiophene with trifluoroacetic anhydride (TFAA) is a primary method for synthesizing 2-(trifluoroacetyl)thiophene. The reaction is typically catalyzed by a Lewis acid, with various catalysts offering different advantages in terms of yield and reaction conditions.

General Reaction Scheme:

Figure 1: General workflow for the Friedel-Crafts acylation of thiophene.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol outlines a general procedure for the synthesis of 2-acetylthiophene, which can be adapted for trifluoroacetylation using trifluoroacetic anhydride.

Materials:

-

Thiophene

-

Acetic anhydride (or Trifluoroacetic anhydride)

-

Solid acid catalyst (e.g., Hβ zeolite)

-

Solvent (e.g., dry benzene)

-

Round-bottom flask with condenser

-

Magnetic stirrer

-

Heating mantle or water bath

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve thiophene (1.0 mol) and acetic anhydride (3.0 mol) in a suitable solvent.[3]

-

Add the solid acid catalyst (e.g., Hβ zeolite, 1.17 g) to the reaction mixture.[3]

-

Heat the mixture to the desired reaction temperature (e.g., 60°C) and stir vigorously.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst from the reaction mixture.

-

The filtrate can be purified by distillation under reduced pressure to yield the desired 2-acetylthiophene.[3]

Note: This protocol is a general guideline and may require optimization for specific substrates and catalysts. For trifluoroacetylation, trifluoroacetic anhydride would be used in place of acetic anhydride. The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the reaction.

Biological Activities and Therapeutic Potential

While the body of research specifically focused on trifluoroacetyl-substituted thiophenes is still emerging, the broader class of thiophene derivatives has demonstrated a wide spectrum of biological activities. The introduction of the trifluoroacetyl group is hypothesized to modulate these activities, potentially leading to enhanced potency and novel mechanisms of action.

Anticancer Activity

Thiophene derivatives have shown significant promise as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[4] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[5]

Hypothesized Mechanism of Action: The electron-withdrawing nature of the trifluoroacetyl group can enhance the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic attack by residues in the active sites of target enzymes. This could lead to irreversible inhibition and potent anticancer effects.

Figure 2: Hypothesized anticancer mechanism of trifluoroacetyl-substituted thiophenes.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cultured cells.[6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium

-

Trifluoroacetyl-substituted thiophene compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Treat the cells with serial dilutions of the trifluoroacetyl-substituted thiophene compounds for a specified incubation period (e.g., 24, 48, or 72 hours).[8]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding the solubilization solution.[8]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative IC₅₀ Values for Thiophene Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fused Thiophene Derivatives | HepG2 | 3.105 - 3.77 | [9] |

| Fused Thiophene Derivatives | PC-3 | 2.15 - 7.472 | [9] |

| Chlorothiophene-based Chalcones | WiDr | 0.45 - 0.77 | [10] |

Note: This table presents data for other thiophene derivatives to illustrate the potential potency range. Specific data for trifluoroacetyl-substituted thiophenes is currently limited.

Antimicrobial Activity

Thiophene-containing compounds have a long history as effective antimicrobial agents.[11][12] The incorporation of a trifluoroacetyl group could enhance their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Trifluoroacetyl-substituted thiophene compounds

-

Sterile 96-well microtiter plates

-

Inoculum of the test microorganism standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the trifluoroacetyl-substituted thiophene compounds in the broth medium in the wells of a 96-well plate.[16]

-

Inoculate each well with the standardized microbial suspension.[13]

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Table 2: Representative MIC Values for Thiophene Derivatives Against Microbial Strains

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene-isoxazole Derivatives | Pseudomonas aeruginosa | 0.125 - 0.25 | |

| Thiophene-isoxazole Derivatives | Candida albicans | 0.125 - 0.25 | |

| Thiophene Derivatives | Colistin-Resistant Acinetobacter baumannii | 16 - 32 | |

| Thiophene Derivatives | Colistin-Resistant Escherichia coli | 8 - 32 |

Note: This table presents data for other thiophene derivatives to illustrate the potential potency range. Specific data for trifluoroacetyl-substituted thiophenes is currently limited.

Anti-inflammatory Activity

Several marketed anti-inflammatory drugs contain a thiophene core, highlighting the potential of this scaffold in modulating inflammatory pathways.[1][18] The trifluoroacetyl group may enhance the interaction of these compounds with key inflammatory targets such as cyclooxygenase (COX) enzymes.[19]

Potential Mechanism of Action: Trifluoroacetyl-substituted thiophenes may act as inhibitors of enzymes involved in the inflammatory cascade, such as COX-1 and COX-2. By blocking the production of pro-inflammatory prostaglandins, these compounds could exert potent anti-inflammatory effects.

Figure 3: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[20][21][22][23][24]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Trifluoroacetyl-substituted thiophene compounds

-

Vehicle (e.g., saline or a suitable solvent)

-

Pletysmometer or calipers to measure paw volume

Procedure:

-

Administer the trifluoroacetyl-substituted thiophene compounds or vehicle to the animals (e.g., orally or intraperitoneally).[20]

-

After a set period (e.g., 30-60 minutes), inject carrageenan into the subplantar region of the right hind paw to induce inflammation.[23]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[20]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for trifluoroacetyl-substituted thiophenes is yet to be established due to the limited number of published studies, general principles from thiophene chemistry can provide initial guidance.

-

Position of the Trifluoroacetyl Group: The position of the trifluoroacetyl group on the thiophene ring (e.g., C2 vs. C3) will likely have a significant impact on biological activity by influencing the molecule's overall shape and electronic distribution.

-

Substitution on the Thiophene Ring: The presence of other substituents on the thiophene ring, in addition to the trifluoroacetyl group, will offer opportunities to fine-tune the compound's properties, such as solubility, lipophilicity, and target-binding interactions.

-

Bioisosteric Replacements: The trifluoroacetyl group itself can be considered a bioisostere of other functional groups, and its unique electronic properties can be leveraged to explore novel interactions with biological targets.

Future Directions and Conclusion

The exploration of trifluoroacetyl-substituted thiophenes represents a promising frontier in medicinal chemistry. The strategic incorporation of the trifluoroacetyl group onto the versatile thiophene scaffold offers a powerful approach to developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.

This technical guide has provided a foundational framework for the synthesis and biological evaluation of this exciting class of compounds. The detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential are intended to empower researchers to systematically investigate their therapeutic utility. As more data becomes available, a clearer understanding of the structure-activity relationships will emerge, further guiding the rational design of next-generation trifluoroacetyl-substituted thiophene drugs. The path forward lies in the synthesis of diverse libraries of these compounds and their rigorous evaluation in a battery of biological assays to unlock their full therapeutic potential.

References

-

Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

-

Bio-Rad. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Sabnis, R. W. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2017(4), 1–29. [Link]

-

ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Al-Otaibi, J. S. (2023, February 27). MTT (Assay protocol). Protocols.io. [Link]

-

Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

-

Stanetty, P., & Kremslehner, M. (1999). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 4(3), 102–107. [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

-

Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115–121). Humana Press. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.

-

Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 8(12), 1273–1284. [Link]

-

Li, X., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]

-

Ibrahim, S. R. M., et al. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 43(5), 4415-4430. [Link]

-

da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

Iqbal, M. A., et al. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Hygeia Journal for Drugs and Medicines, 4(1), 56–65. [Link]

-

Abdelnaby, R. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700. [Link]

-

da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC chemistry, 12(1), 1-19. [Link]

-

ResearchGate. (2025, October 16). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

SciSpace. (2012, April 5). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. [Link]

-

ResearchGate. (2025, August 8). A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

-

Stpiczynska, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 475. [Link]

-

ResearchGate. (n.d.). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. [Link]

-

Kumar, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Targets, 21(14), 1438–1453. [Link]

-

Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. In Advances in Experimental Medicine and Biology (Vol. 1339, pp. 179–185). Springer. [Link]

-

Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. [Link]

-

ResearchGate. (2017, September 12). Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. [Link]

-

Semantic Scholar. (2022, June 2). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 26(16), 4983. [Link]

-

MDPI. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]

-

Sun, D., et al. (2015). Fluoroalkane thioheterocyclic derivatives and their antitumor activity. European Journal of Medicinal Chemistry, 95, 245–253. [Link]

-

Bakavoli, M., et al. (2011). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(12), 3568–3570. [Link]

-

ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

-

Al-Warhi, T., et al. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 18(3), 105574. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. MTT (Assay protocol [protocols.io]

- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 11. [PDF] Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. researchgate.net [researchgate.net]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. inotiv.com [inotiv.com]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Reactivity profile of the trifluoroacetyl group on a thiophene ring

An In-Depth Technical Guide to the Reactivity Profile of the Trifluoroacetyl Group on a Thiophene Ring

Foreword: Decoding a Privileged Heterocycle

Thiophene and its derivatives are cornerstones of medicinal chemistry and materials science, celebrated for their diverse biological activities and electronic properties.[1] The introduction of a trifluoroacetyl group onto this versatile scaffold dramatically alters its chemical personality. The potent electron-withdrawing nature of the -COCF₃ moiety serves as a powerful control element, fundamentally reshaping the reactivity of the thiophene ring. This guide provides a detailed exploration of this transformation, moving beyond simple reaction schemes to elucidate the underlying electronic principles and offer field-proven protocols for synthetic manipulation. We will dissect the causality behind the observed reactivity, providing researchers, scientists, and drug development professionals with the predictive power needed to harness the unique synthetic potential of trifluoroacetylated thiophenes.

The Electronic Architecture: Understanding the Influence of the Trifluoroacetyl Group

The reactivity of any aromatic system is dictated by the electronic nature of its substituents. In 2-(trifluoroacetyl)thiophene, the trifluoroacetyl group exerts a profound influence through a combination of two primary electronic effects:

-

Inductive Effect (-I): The three fluorine atoms are highly electronegative, pulling electron density away from the carbonyl carbon. This effect is transmitted through the sigma bonds, strongly withdrawing electron density from the thiophene ring.

-

Mesomeric Effect (-M) / Resonance: The carbonyl group is a classic resonance-withdrawing group. It delocalizes the pi-electrons of the thiophene ring onto the electronegative oxygen atom.

Together, these effects render the thiophene ring significantly electron-deficient. This deactivation has critical consequences for its behavior in chemical reactions, making it resistant to classical electrophilic substitution while simultaneously activating it for nucleophilic attack.

Reactivity Profile II: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing character of the trifluoroacetyl group excels at activating the thiophene ring for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group (e.g., a halogen) is present. [2]The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a stable, resonance-delocalized intermediate known as a Meisenheimer complex. [3] The trifluoroacetyl group can stabilize the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy for the reaction. This makes SNAr a highly effective strategy for functionalizing these molecules.

Reactions at the Carbonyl Center

The carbonyl group itself is a key reactive handle. Its electrophilicity is enhanced by the adjacent trifluoromethyl group, making it susceptible to attack by various nucleophiles.

Reduction to Alcohols

The ketone can be readily reduced to a secondary alcohol using standard reducing agents. The choice of reagent is critical for achieving selectivity.

-

Sodium borohydride (NaBH₄): A mild and selective reagent, ideal for reducing the ketone without affecting other potentially reducible functional groups.

-

Asymmetric Reduction: The prochiral ketone can be reduced to a chiral alcohol with high enantioselectivity using chiral catalysts, a valuable transformation in drug development. [4][5]

Protocol: Selective Reduction of 2-(Trifluoroacetyl)thiophene

This protocol describes a standard, reliable method for the synthesis of 1-(thiophen-2-yl)-2,2,2-trifluoroethanol.

I. Materials & Reagents:

-

2-(Trifluoroacetyl)thiophene (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

II. Step-by-Step Procedure:

-

Dissolution: Dissolve 2-(trifluoroacetyl)thiophene (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This is crucial to control the exothermic reaction and prevent side reactions.

-

Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Self-Validation: Careful, slow addition prevents a runaway reaction, indicated by excessive gas evolution (H₂).

-

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Caution: Hydrogen gas is evolved.

-

Workup: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between deionized water and an organic solvent (e.g., diethyl ether).

-

Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

-

Drying & Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude alcohol product.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Utility in Cross-Coupling Reactions

Halogenated 2-(trifluoroacetyl)thiophenes are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. [6][7][8][9]These reactions are powerful tools for C-C bond formation, enabling the synthesis of complex bi-aryl and vinylated structures. The electron-withdrawing nature of the trifluoroacetyl group can influence the oxidative addition step and the overall catalytic cycle efficiency.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(trifluoroacetyl)thiophene

This protocol details a robust method for coupling an arylboronic acid with the thiophene core.

I. Materials & Reagents:

-

5-Bromo-2-(trifluoroacetyl)thiophene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk flask or equivalent reaction vessel for inert atmosphere

II. Step-by-Step Procedure:

-

Vessel Preparation: To a Schlenk flask, add 5-bromo-2-(trifluoroacetyl)thiophene (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). Causality: This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Cooling & Workup: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography to obtain the desired bi-aryl product.

Conclusion: A Versatile Synthetic Intermediate

The trifluoroacetyl group acts as a powerful "control switch" on the thiophene ring. It deactivates the ring towards electrophiles, directing them specifically to the C4 position under forcing conditions. Conversely, it strongly activates the ring for nucleophilic substitution and provides a reactive carbonyl handle for further transformations. This predictable and multifaceted reactivity profile, coupled with its utility in modern cross-coupling chemistry, establishes 2-(trifluoroacetyl)thiophene and its derivatives as exceptionally valuable building blocks for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.

References

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives . MDPI. [Link]

-

Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes . National Institutes of Health (NIH). [Link]

-

Synthesis of trifluoromethylated thiophene derivatives . ResearchGate. [Link]

-

Trifluoroacetylation of Electron‐Rich Thiophenes . Sci-Hub. [Link]

-

Heck Reaction . Chemistry LibreTexts. [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . MDPI. [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives . ResearchGate. [Link]

-

Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor . MDPI. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water . Semantic Scholar. [Link]

-

Nucleophilic Substitution Reactions | Organic Chemistry . YouTube. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium . National Institutes of Health (NIH). [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions . Beilstein Journals. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . National Institutes of Health (NIH). [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis . National Institutes of Health (NIH). [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study . National Institutes of Health (NIH). [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . University of Milano-Bicocca. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism . YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-(三氟乙酰基)噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(三氟乙酰基)噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-(Trifluoroacetyl)thiophene-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, and significant applications, offering insights grounded in established scientific literature.

Chemical Identity and Synonyms

The unambiguous identification of chemical compounds is critical for reproducible research. This compound is known in the literature and commercial catalogs by several names.

Primary Name: this compound

Synonyms:

Key Identifiers:

These identifiers are crucial for accurately sourcing the compound and for cross-referencing in scientific databases and publications.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃O₃S | [1][2][3] |

| Molecular Weight | 224.16 g/mol | [2][3] |

| Storage | 2-8°C Refrigerator | [2] |

Further data on properties such as melting point, solubility, and spectral characteristics would be populated here as more information is gathered from experimental and literature sources.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the functionalization of a thiophene precursor.

Proposed Synthetic Pathway

A plausible synthetic route starts from the readily available thiophene-2-carboxylic acid. The key transformation is the introduction of the trifluoroacetyl group at the 5-position. This is typically achieved through a Friedel-Crafts acylation reaction.

Sources

Methodological & Application

Use of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid in kinase inhibitor synthesis

Application Notes & Protocols

Topic: Use of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid in Kinase Inhibitor Synthesis

Introduction: The Strategic Integration of Thiophene and a Trifluoromethyl Ketone Warhead in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within this field, the design of scaffolds that offer both high potency and unique target-engagement mechanisms is a paramount objective.

This guide focuses on the strategic application of This compound (CAS: 929028-43-3), a bespoke building block for the synthesis of advanced kinase inhibitors. This reagent uniquely combines two key structural motifs:

-

The Thiophene-2-carboxamide Scaffold: The thiophene ring is a privileged heterocycle in medicinal chemistry, often serving as a bioisostere for a phenyl ring.[2] Its planarity and electronic properties contribute favorably to binding within the ATP pocket of many kinases.[2] The carboxamide linkage is a classic and robust method for connecting molecular fragments, frequently forming critical hydrogen bond interactions with the kinase hinge region.[3] Numerous potent inhibitors targeting kinases such as AKT, JNK, and VEGFR feature this core structure.[4][5][6]

-